Allopurinol, 7-Brom-

Übersicht

Beschreibung

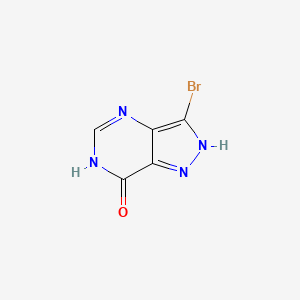

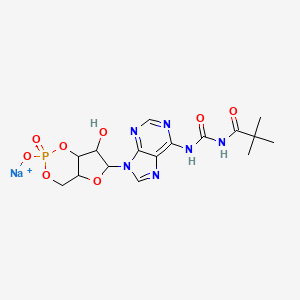

Allopurirol, 7-bromo- is a useful research compound. Its molecular formula is C5H3BrN4O and its molecular weight is 215.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality Allopurirol, 7-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allopurirol, 7-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung von Hyperurikämie und Gicht

Allopurinol wird häufig zur Behandlung von überschüssiger Harnsäure im Blut verschrieben . Es hemmt den Abbau von Hypoxanthin durch Xanthinoxidase, was dazu beiträgt, den Harnsäurespiegel zu senken und so Gichtanfällen vorzubeugen .

Forschung zu entzündlichen Darmerkrankungen (CED)

Allopurinol wurde in der Forschung zu entzündlichen Darmerkrankungen (CED) eingesetzt. Es stört den Purinstoffwechsel, was in experimenteller Kolitis zu vermehrten Schäden führen kann . Diese Forschung liefert Einblicke in die Rolle des Purin-Salvage-Stoffwechsels für den Zellstoffwechsel und die Darmgesundheit im Zusammenhang mit CED .

Studien zur Wundheilung

Allopurinol wurde auf seine Auswirkungen auf die Wundheilung untersucht. Es wurde festgestellt, dass es die Proliferation stört und die Wundheilung abschwächt, was zu vermehrten Gewebeschäden in experimenteller Kolitis bei Mäusen führt .

Krebsforschungsforschung

Allopurinol-Derivate haben eine Antikrebsaktivität gezeigt. Beispielsweise zeigte Verbindung 4 eine starke Zytotoxizität gegenüber menschlichen Hepatomkarzinom-Zelllinien . Diese Ergebnisse deuten darauf hin, dass die Antikrebsaktivitäten der Allopurinol-Derivate möglicherweise nicht mit der XOD-Hemmung zusammenhängen .

Forschung zum Drogen-Sensing

Allopurinol wurde in theoretischen Untersuchungen verwendet, um einen potenziellen elektrochemischen Sensor für das Allopurinol-Arzneimittelmolekül zu nominieren .

Stoffwechselstudien

Allopurinol wurde in Studien verwendet, um die Auswirkungen von Medikamenten auf Stoffwechselprozesse zu verstehen. So wurde festgestellt, dass es den Adenylat- und Kreatinstoffwechsel verschiebt .

Wirkmechanismus

Target of Action

Allopurirol, 7-bromo-, also known as Allopurinol, primarily targets the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting this enzyme, Allopurirol, 7-bromo- reduces the production of uric acid, a substance that can form crystals in the joints and cause gout .

Mode of Action

Allopurirol, 7-bromo- is a structural analog of the natural purine base, hypoxanthine . After ingestion, it is metabolized to its active metabolite, oxypurinol, in the liver . Both Allopurirol, 7-bromo- and oxypurinol inhibit the action of xanthine oxidase . They are also converted by the purine salvage pathway to their respective ribonucleotides .

Biochemical Pathways

Allopurirol, 7-bromo- acts on the purine catabolism pathway, reducing the production of uric acid without disrupting the biosynthesis of vital purines . It is proposed that Allopurirol, 7-bromo- mediates thiopurine-S-methyltransferase (TPMT) inhibition, through the production of 2-hydroxy-6-thiopurine (2OH6MP) .

Pharmacokinetics

The pharmacokinetic parameters of Allopurirol, 7-bromo- after oral dosage include an oral bioavailability of 79 ± 20%, an elimination half-life of 1.2 ± 0.3 hours, apparent oral clearance of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration of 1.31 ± 0.41 L/kg . Oxypurinol is eliminated almost entirely unchanged in urine, with 1–3% conversion to two riboside metabolites .

Result of Action

The primary result of Allopurirol, 7-bromo- action is the reduction of uric acid levels in the body . This leads to a decrease in the number of repeated attacks of gout, a disease that occurs by the deposition of monosodium urate crystals in body tissues, especially around joints .

Action Environment

The action of Allopurirol, 7-bromo- can be influenced by various environmental factors. For instance, diets low in protein and total calories markedly decrease the clearance of oxypurinol . Uricosuric drugs, such as probenecid, have potentially opposing effects on the hypouricemic efficacy of Allopurirol, 7-bromo-. Their uricosuric effect lowers the plasma concentrations of urate; however, they increase the renal clearance of oxypurinol, thus potentially decreasing the influence of Allopurirol, 7-bromo- .

Biochemische Analyse

Biochemical Properties

Allopurirol, 7-bromo- plays a significant role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body . The compound interacts with various biomolecules, including enzymes like xanthine oxidase and proteins involved in purine metabolism. The nature of these interactions is primarily inhibitory, as Allopurirol, 7-bromo- binds to the active site of xanthine oxidase, blocking its activity .

Cellular Effects

Allopurirol, 7-bromo- affects various cell types and cellular processes. In endothelial cells, it has been shown to modulate uric acid transport and transporter expression . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Allopurirol, 7-bromo- can reduce oxidative stress and inflammation in endothelial cells by decreasing uric acid levels . Additionally, it may impact cell proliferation and apoptosis through its effects on purine metabolism.

Molecular Mechanism

The molecular mechanism of Allopurirol, 7-bromo- involves its binding to the active site of xanthine oxidase, where it acts as a competitive inhibitor . This binding prevents the enzyme from catalyzing the oxidation of hypoxanthine and xanthine, leading to a decrease in uric acid production . Furthermore, Allopurirol, 7-bromo- may also inhibit other enzymes involved in purine metabolism, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Allopurirol, 7-bromo- have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to Allopurirol, 7-bromo- can lead to sustained reductions in uric acid levels and improvements in endothelial function . The compound may also undergo degradation, which could influence its efficacy over time .

Dosage Effects in Animal Models

The effects of Allopurirol, 7-bromo- vary with different dosages in animal models. At lower doses, the compound effectively reduces uric acid levels without significant adverse effects . At higher doses, Allopurirol, 7-bromo- may cause toxic effects, including renal impairment and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.

Metabolic Pathways

Allopurirol, 7-bromo- is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, influencing the conversion of hypoxanthine and xanthine to uric acid . The compound’s inhibitory effects on these enzymes can alter metabolic flux and reduce the levels of uric acid and other metabolites .

Transport and Distribution

Within cells and tissues, Allopurirol, 7-bromo- is transported and distributed through various mechanisms. It is primarily transported via uric acid transporters such as MRP4 and GLUT9 . These transporters facilitate the movement of the compound across cellular membranes, affecting its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of Allopurirol, 7-bromo- is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with xanthine oxidase and other enzymes involved in purine metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct Allopurirol, 7-bromo- to its sites of action within the cell .

Eigenschaften

IUPAC Name |

3-bromo-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKYPDHJIIUUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2C(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346406 | |

| Record name | Allopurirol, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20419-67-4 | |

| Record name | Allopurirol, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B1497067.png)

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine](/img/structure/B1497070.png)

![4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B1497072.png)

![[(4S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B1497073.png)

![1-[1-(Phenoxymethyl)cyclopropyl]methanamine](/img/structure/B1497078.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B1497088.png)

![calcium;3-carboxy-1-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]naphthalen-2-olate](/img/structure/B1497090.png)